molecular formula C8H18Cl2N2 B13495074 rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride

rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride

Cat. No.: B13495074
M. Wt: 213.15 g/mol
InChI Key: LSRYWXACIXZHQQ-ZEQLNYICSA-N
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Description

rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride: is a bicyclic amine compound. It is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system. This compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.

    Introduction of the amine group: The nitrogen atom is introduced through a nucleophilic substitution reaction, often using an amine precursor.

    Dimethylation: The final step involves the dimethylation of the nitrogen atom to form the N,N-dimethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Diels-Alder reactions: Utilizing high-pressure reactors to increase yield.

    Continuous flow reactors: For the nucleophilic substitution and dimethylation steps to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its potential as a neurotransmitter analog.
  • Used in the synthesis of biologically active molecules.

Medicine:

  • Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed as a catalyst in certain polymerization reactions.

Mechanism of Action

The mechanism of action of rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: While all these compounds share the bicyclo[2.2.1]heptane core, they differ in the substituents attached to the nitrogen atom and the ring system.
  • Reactivity: The presence of different functional groups affects their reactivity and the types of reactions they can undergo.
  • Applications: Each compound has unique applications based on its structure and reactivity. For example, rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine is used in different synthetic pathways compared to rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride.

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

(1S,4R,6R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-10(2)8-4-6-3-7(8)9-5-6;;/h6-9H,3-5H2,1-2H3;2*1H/t6-,7+,8-;;/m1../s1

InChI Key

LSRYWXACIXZHQQ-ZEQLNYICSA-N

Isomeric SMILES

CN(C)[C@@H]1C[C@H]2C[C@@H]1NC2.Cl.Cl

Canonical SMILES

CN(C)C1CC2CC1NC2.Cl.Cl

Origin of Product

United States

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